8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
Description
At position 8, it bears a 5-chloro-2-methoxybenzenesulfonyl group, which introduces electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring. Position 3 is substituted with a 1H-1,2,3-triazol-1-yl group, a heterocycle known for its hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
8-(5-chloro-2-methoxyphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3S/c1-24-15-5-2-11(17)8-16(15)25(22,23)21-12-3-4-13(21)10-14(9-12)20-7-6-18-19-20/h2,5-8,12-14H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYICVYRHHKYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS Number: 2178771-23-6) is a synthetic derivative belonging to the family of azabicyclo compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 382.9 g/mol. The structural configuration includes a bicyclic azabicyclo[3.2.1]octane core, which is significant in pharmacological activity due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 2178771-23-6 |
| Molecular Formula | C₁₆H₁₉ClN₄O₃S |
| Molecular Weight | 382.9 g/mol |
Pharmacological Profile
The biological activity of this compound primarily revolves around its interaction with neurotransmitter transporters and potential anticancer properties:
- Monoamine Transporters : Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant binding affinities for dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The introduction of substituents such as the triazole ring enhances selectivity and potency at these targets, reminiscent of GBR 12909 derivatives, which are known for their stimulant properties .
- Anticancer Activity : Preliminary studies suggest that related compounds within the azabicyclo family have shown cytotoxic effects against various human cancer cell lines. For instance, compounds structurally similar to those derived from the azabicyclo framework demonstrated tumor growth inhibition comparable to established chemotherapeutics like cisplatin .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the azabicyclo scaffold significantly influence the biological activity:
- Triazole Substitution : The presence of a triazole moiety has been linked to enhanced binding affinity at monoamine transporters.
- Sulfonyl Group : The sulfonyl group contributes to increased lipophilicity and may facilitate better membrane permeability, enhancing overall bioavailability.
Case Study 1: Interaction with Monoamine Transporters
In a study evaluating various 8-substituted derivatives, it was found that certain modifications led to up to a 300-fold increase in selectivity for DAT over SERT, indicating potential therapeutic applications in treating disorders like ADHD and depression .
Case Study 2: Anticancer Evaluation
A series of analogs were tested against multiple cancer cell lines, revealing that specific substitutions on the azabicyclo core resulted in significant cytotoxicity. For example, one derivative exhibited IC50 values lower than those of conventional chemotherapeutics against ovarian cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related 8-azabicyclo[3.2.1]octane derivatives to highlight substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparisons
Substituent Effects on the Benzenesulfonyl Group
- Chloro vs. Bromo (Target vs. However, bromine’s lipophilicity could enhance membrane permeability.
- Chloro vs. Fluoro (Target vs.
Heterocyclic Modifications at Position 3
- 1,2,3-Triazole (Target) vs. 1,2,4-Triazole () : The 1,2,3-triazole’s vicinal nitrogen atoms facilitate stronger hydrogen bonding, while the 1,2,4-isomer may exhibit different metabolic stability due to altered enzyme recognition .
- Triazole vs. Oxadiazole (Target vs. ) : Oxadiazoles are less polar but more rigid, which might affect bioavailability and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
